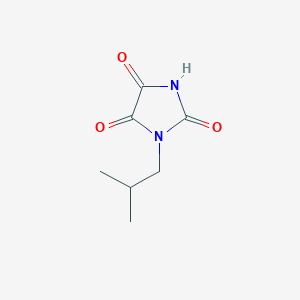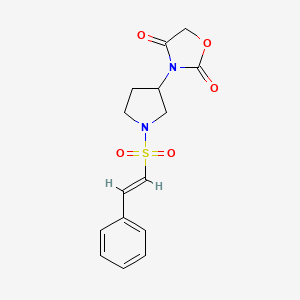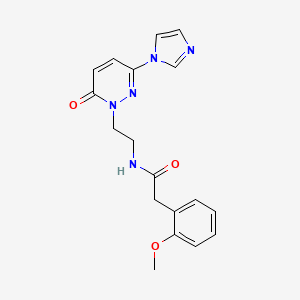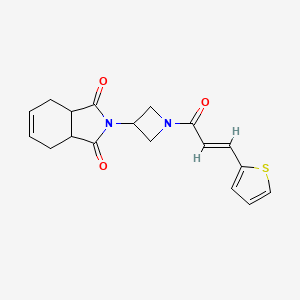
(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C18H18N2O3S and its molecular weight is 342.41. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Activities
Research into novel hybrid compounds containing chalcone and methanoisoindole units has shown promising results in anticancer and antimicrobial activities. A series of compounds were synthesized and evaluated for their anticancer activity against C6 gliocarcinoma cells in rats, displaying very high anticancer activity with inhibition rates up to 97.02% compared to 5-FU. Additionally, some compounds exhibited antimicrobial activity against human pathogen microorganisms. These compounds were also assessed for their inhibition effects against human carbonic anhydrase I and II isoenzymes, demonstrating potential for diverse biomedical applications (Kocyigit et al., 2017).
Synthesis and Chemical Transformations
Various studies focus on the synthesis and chemical transformation of compounds related to (E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. For instance, reactions of phthalimidin-2-ylacetic acid derivatives leading to new routes to isoindolobenzazepines showcase the chemical versatility and potential for creating novel compounds with varied biological activities (Scartoni et al., 1979). Moreover, new approaches to the synthesis of 2H-isoindole-4,7-diones have been described, highlighting the innovative pathways for generating compounds with potential research applications (Schubert-Zsilavecz et al., 1991).
Corrosion Inhibition
Another fascinating application is in the field of corrosion inhibition. Novel aza-pseudopeptides have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds demonstrated efficient corrosion inhibition, with their effectiveness increasing with concentration. This research opens up new avenues for protecting metals against corrosion, indicating a potential industrial application of such compounds (Chadli et al., 2017).
Electronic and Photophysical Applications
The compound and its derivatives have also been explored for electronic and photophysical applications. For example, a novel n-type conjugated polyelectrolyte has been synthesized for use as an electron transport layer in inverted polymer solar cells, demonstrating the material's potential in enhancing the efficiency of solar cells (Hu et al., 2015).
Eigenschaften
IUPAC Name |
2-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c21-16(8-7-13-4-3-9-24-13)19-10-12(11-19)20-17(22)14-5-1-2-6-15(14)18(20)23/h1-4,7-9,12,14-15H,5-6,10-11H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALGZJANYPUMLK-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)/C=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Bromophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2443093.png)
![3,3-Dimethyl-1-[3-(propan-2-yl)-1,2-oxazole-5-carbonyl]piperidine-2-carbonitrile](/img/structure/B2443095.png)
![1-Tert-butyl-3-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2443096.png)
![[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2443099.png)
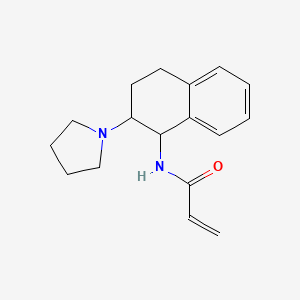
![N-(4-acetamidophenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443102.png)
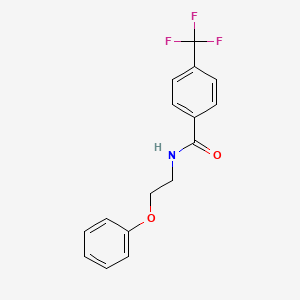
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2443104.png)
![N-(4-ethoxyphenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2443106.png)

